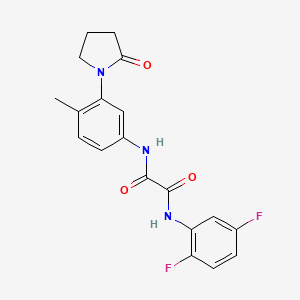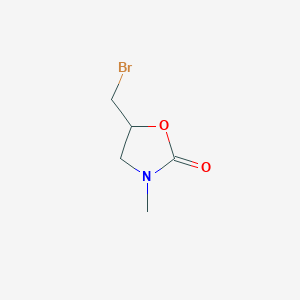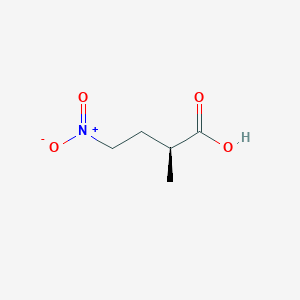![molecular formula C22H20ClN5O3 B2491006 3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide CAS No. 1206996-18-0](/img/no-structure.png)
3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their complex molecular architecture, incorporating elements such as chlorine, furan, pyrimidin, and pyrazole within a dimethylpropanamide framework. Its relevance spans across different areas of chemistry, particularly in materials science, pharmacology, and organic synthesis.
Synthesis Analysis
Synthesis of derivatives similar to the compound often involves multistep reactions, starting with basic building blocks and progressing through a series of chemical transformations. For instance, Kirkpatrick et al. (1977) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the methods that could potentially apply to our compound of interest (Kirkpatrick et al., 1977).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide' involves the synthesis of the pyrazole and pyrimidine intermediates separately, followed by their coupling to form the final product.", "Starting Materials": [ "2-furancarboxaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-phenyl-6-oxo-1,2,3,4-tetrahydropyrimidine", "3-chloro-2,2-dimethylpropanoyl chloride", "sodium hydride", "2-bromo-5-nitropyrazole", "palladium on carbon", "triethylamine", "N,N-dimethylformamide" ], "Reaction": [ "Step 1: Synthesis of 2-(furan-2-yl)acetic acid by reacting 2-furancarboxaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate.", "Step 2: Synthesis of 6-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine by reacting 2-(furan-2-yl)acetic acid with 4-phenyl-6-oxo-1,2,3,4-tetrahydropyrimidine in the presence of sodium hydride.", "Step 3: Synthesis of 2-(6-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-2-yl)-5-nitropyrazole by reacting 2-bromo-5-nitropyrazole with the intermediate from step 2 in the presence of palladium on carbon.", "Step 4: Synthesis of '3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide' by reacting the intermediate from step 3 with 3-chloro-2,2-dimethylpropanoyl chloride and triethylamine in N,N-dimethylformamide." ] } | |
Numéro CAS |
1206996-18-0 |
Nom du produit |
3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide |
Formule moléculaire |
C22H20ClN5O3 |
Poids moléculaire |
437.88 |
Nom IUPAC |
3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H20ClN5O3/c1-22(2,13-23)20(30)25-18-11-16(17-9-6-10-31-17)27-28(18)21-24-15(12-19(29)26-21)14-7-4-3-5-8-14/h3-12H,13H2,1-2H3,(H,25,30)(H,24,26,29) |
Clé InChI |
CDXCETKRMHBTEN-UHFFFAOYSA-N |
SMILES |
CC(C)(CCl)C(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4=CC=CO4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



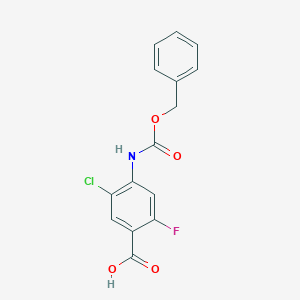

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)
![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)
![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)
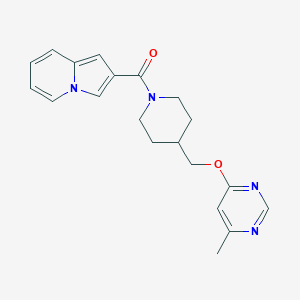
![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)
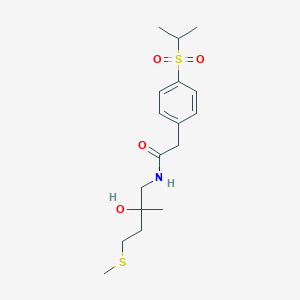
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)
